molecular formula C22H15FN2O3 B505498 N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B505498
M. Wt: 374.4g/mol
InChI Key: GWMWPOPBGFABAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C26H18F2N2O3 This compound is known for its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-fluorobenzoyl amide: The 3-fluorobenzoyl chloride is then reacted with 4-aminophenyl-1-benzofuran-2-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide

Uniqueness

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a fluorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4g/mol

IUPAC Name

N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H15FN2O3/c23-16-6-3-5-15(12-16)21(26)24-17-8-10-18(11-9-17)25-22(27)20-13-14-4-1-2-7-19(14)28-20/h1-13H,(H,24,26)(H,25,27)

InChI Key

GWMWPOPBGFABAF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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